Manganese oxide (Mn3O4)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

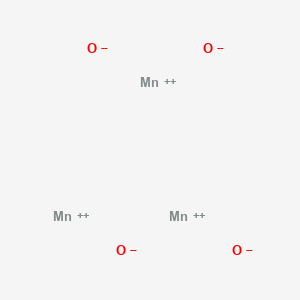

Manganese oxide (Mn3O4) is a chemical compound composed of manganese and oxygen, where manganese exists in two oxidation states: +2 and +3It appears as a brownish-black powder and has a spinel crystal structure .

準備方法

Synthetic Routes and Reaction Conditions: Manganese oxide (Mn3O4) can be synthesized through various methods:

Thermal Decomposition: Heating manganese oxides such as manganese dioxide (MnO2) in air above 1000°C results in the formation of Mn3O4.

Reduction Methods: Mn3O4 can be produced by reducing higher manganese oxides like MnO2 using reducing agents such as methane at temperatures between 250°C and 500°C.

Green Synthesis: Recent studies have explored the green synthesis of Mn3O4 nanoparticles using plant extracts, which act as reducing and stabilizing agents.

Industrial Production Methods: Industrial production of Mn3O4 often involves the following steps:

Precipitation: Adding a diluted ammonia solution to manganese sulfate solution to precipitate manganese hydroxide (Mn(OH)2).

Calcination: The precipitated Mn(OH)2 is then calcined at high temperatures to form Mn3O4.

化学反応の分析

Manganese oxide (Mn3O4) undergoes various chemical reactions, including:

Oxidation: Mn3O4 can act as a catalyst for the oxidation of methane and carbon monoxide.

Reduction: It can be reduced to lower oxidation states using reducing agents.

Decomposition: Mn3O4 catalyzes the decomposition of nitrogen monoxide (NO) and the catalytic combustion of organic compounds.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Oxygen or air for oxidation reactions.

Reducing Agents: Methane or hydrogen for reduction reactions.

Catalytic Conditions: Elevated temperatures and specific catalysts for decomposition and combustion reactions.

Major products formed from these reactions include carbon dioxide (CO2), water (H2O), and various organic compounds depending on the specific reaction.

科学的研究の応用

Manganese oxide (Mn3O4) has a wide range of scientific research applications:

Energy Storage: Mn3O4 is used in the production of lithium manganese oxide, which is a component of lithium-ion batteries.

Environmental Applications: It is employed in the degradation of dyes and pollutants in water treatment processes.

Biomedical Applications:

作用機序

The mechanism by which manganese oxide (Mn3O4) exerts its effects involves its catalytic properties. Mn3O4 nanoparticles can catalyze the oxidation of organic compounds by acting as electron acceptors. This process is often triggered by organic acids or aldehydes and occurs at weakly acidic or neutral pH . The catalytic activity of Mn3O4 is also influenced by its ability to generate reactive oxygen species, which play a role in various chemical and biological processes.

類似化合物との比較

Manganese oxide (Mn3O4) can be compared with other manganese oxides, such as:

Manganese (II) oxide (MnO): MnO is a simple oxide where manganese is in the +2 oxidation state.

Manganese dioxide (MnO2): MnO2 is a higher oxide with manganese in the +4 oxidation state.

Manganese (III) oxide (Mn2O3): Mn2O3 has manganese in the +3 oxidation state and is used in similar applications as Mn3O4 but has different structural and catalytic properties.

The uniqueness of Mn3O4 lies in its mixed oxidation states, which provide it with versatile catalytic properties and make it suitable for a wide range of applications.

特性

IUPAC Name |

manganese(2+);oxygen(2-) |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.4O/q3*+2;4*-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGMATYUUPJFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Mn+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mn3O4-2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.812 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942843.png)

![3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B7942922.png)